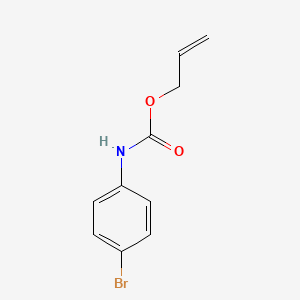
Carbamic acid, 4-bromophenyl-, allyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, 4-bromophenyl-, allyl ester is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of carbamic acid where the hydrogen atom of the hydroxyl group is replaced by an allyl group, and the phenyl ring is substituted with a bromine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, 4-bromophenyl-, allyl ester typically involves the reaction of 4-bromophenyl isocyanate with allyl alcohol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction can be represented as follows:
4-Bromophenyl isocyanate+Allyl alcohol→Carbamic acid, 4-bromophenyl-, allyl ester+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and yield.
Types of Reactions:
Oxidation: The allyl group in this compound can undergo oxidation to form the corresponding epoxide or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Dehalogenated products.
Substitution: Substituted carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, 4-bromophenyl-, allyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to study enzyme-catalyzed reactions involving carbamates.
Industry: Used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, 4-bromophenyl-, allyl ester involves its interaction with molecular targets such as enzymes or receptors. The allyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecule. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
- Carbamic acid, 4-bromophenyl-, ethyl ester
- Carbamic acid, 4-chlorophenyl-, allyl ester
- Carbamic acid, 4-fluorophenyl-, allyl ester
Comparison: Carbamic acid, 4-bromophenyl-, allyl ester is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding affinity. Compared to its chloro and fluoro analogs, the bromo derivative may exhibit different reactivity patterns and biological activities due to the larger size and different electronic properties of the bromine atom.
Propiedades
IUPAC Name |
prop-2-enyl N-(4-bromophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-7-14-10(13)12-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKAEWYVHOTVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













